Lisina

Descripción general

Descripción

L-lysine is an essential amino acid that plays a critical role in various biological processes. It is one of the nine essential amino acids that cannot be synthesized by the human body and must be obtained through diet or supplements . L-lysine is abundant in high-protein foods such as meat, fish, dairy products, and legumes . It is involved in the synthesis of proteins, enzymes, and hormones, making it crucial for overall growth and development . Additionally, lysine is necessary for the absorption of calcium, helping to support bone health .

Mecanismo De Acción

Target of Action

Lysine, an α-amino acid, is a precursor to many proteins . It plays several roles in humans, most importantly proteinogenesis, but also in the crosslinking of collagen polypeptides, uptake of essential mineral nutrients, and in the production of carnitine, which is key in fatty acid metabolism . It is also often involved in histone modifications, and thus, impacts the epigenome .

Mode of Action

Lysine’s ε-amino group often participates in hydrogen bonding and as a general base in catalysis . The ε-ammonium group is attached to the fourth carbon from the α-carbon, which is attached to the carboxyl group . Common posttranslational modifications include methylation of the ε-amino group, giving methyl-, dimethyl-, and trimethyllysine . Other posttranslational modifications include acetylation . Collagen contains hydroxylysine which is derived from lysine by lysyl hydroxylase .

Biochemical Pathways

In organisms that synthesize lysine, two main biosynthetic pathways exist, the diaminopimelate and α-aminoadipate pathways, which employ distinct enzymes and substrates and are found in diverse organisms . Lysine catabolism occurs through one of several pathways, the most common of which is the saccharopine pathway .

Pharmacokinetics

Once ingested, lysine is absorbed into the bloodstream and transported to various tissues and organs where it is used to build proteins and perform other essential functions . Lysine may facilitate the absorption of calcium from the small intestine .

Result of Action

Lysine plays a major role in calcium absorption, as well as in helping build muscle protein . It aids in recovering from surgery or traumas and helps your body produce hormones, enzymes, and antibodies . This amino acid was also proved to depress the central nervous system while having antiseizure properties .

Action Environment

The human body cannot synthesize lysine. It is essential in humans and must therefore be obtained from the diet . Human populations dependent on grains as a sole source of dietary protein suffer from lysine deficiency . Due to its importance in several biological processes, a lack of lysine can lead to several disease states including defective connective tissues, impaired fatty acid metabolism, anaemia, and systemic protein-energy deficiency .

Aplicaciones Científicas De Investigación

L-lysine has a wide range of scientific research applications in various fields:

Análisis Bioquímico

Biochemical Properties

Lysine plays a vital role in biochemical reactions. It interacts with enzymes such as lysine decarboxylase, which catalyzes the decarboxylation of lysine to produce cadaverine . This reaction is crucial for the acid stress response in enteric bacteria .

Cellular Effects

Lysine influences cell function by participating in stress responses. For instance, in Escherichia coli, lysine accumulation occurs in response to stress, and lysine supplementation enhances stress tolerance .

Molecular Mechanism

At the molecular level, lysine exerts its effects through binding interactions with biomolecules. For example, lysine decarboxylase, an enzyme that interacts with lysine, uses the amino-acid-binding pyridoxal phosphate as a cofactor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of lysine can change over time. For instance, the concentration of cadaverine, a product of lysine decarboxylation, increases under low pH, low salinity, and oxidative stresses .

Metabolic Pathways

Lysine is involved in the metabolic pathway of decarboxylation, where it is converted to cadaverine by the enzyme lysine decarboxylase .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

L-lysine can be synthesized through various chemical methods. One common method involves the conjugation of drugs to solvent-exposed ε-amino groups of lysine residues . This process typically involves the formation of a stable amide bond using activated esters of the drug, such as O-succinimide reagents like N-hydroxysuccinimidyl (NHS) or sulfo-NHS esters . Another approach uses imido ester compounds to form stable amidine bonds .

Industrial Production Methods

Industrial production of lysine is primarily carried out through fermentation processes. There are two main methods: submerged fermentation and aerobic fermentation . The production process involves three steps: upstream, fermentation, and downstream processing . The lysine is obtained in pure form after acidification through processes such as precipitation at the isoelectric point, ion exchange chromatography, electrophoresis, or extraction with organic solvents .

Análisis De Reacciones Químicas

L-lysine undergoes various types of chemical reactions, including nucleophilic substitution, acylation, and Schiff base formation . Some common reactions include:

Nucleophilic Substitution: L-lysine reacts with anhydrides, such as methylmaleic anhydride, in a nucleophilic substitution reaction.

Acylation: L-lysine reacts with acylating agents to form amides.

Schiff Base Formation: L-lysine reacts with aldehydes to form imines (Schiff bases), which can be reduced to form secondary amines.

Common reagents used in these reactions include anhydrides, aldehydes, and acylating agents . Major products formed from these reactions include amides, imines, and secondary amines .

Comparación Con Compuestos Similares

L-lysine is unique among amino acids due to its ε-amino group, which allows it to participate in various biochemical reactions . Similar compounds include other essential amino acids such as arginine and histidine . Unlike lysine, arginine and histidine have different side chains and participate in different biochemical pathways . L-lysine’s ability to form stable amide and amidine bonds makes it particularly useful in chemical conjugation strategies .

Actividad Biológica

L-lysine is an essential amino acid that plays a critical role in various biological processes. Its significance extends beyond mere nutritional value; it exhibits notable biological activities, particularly in antimicrobial action, biofilm inhibition, and metabolic functions. This article synthesizes recent research findings, case studies, and data tables to present a comprehensive overview of L-lysine's biological activity.

Overview of L-Lysine

L-lysine (C6H14N2O2) is classified as an essential amino acid, meaning it cannot be synthesized by the body and must be obtained through diet. It is vital for protein synthesis, hormone production, and enzyme function. Additionally, L-lysine has been studied for its potential therapeutic applications in various medical fields.

Antimicrobial Activity

Recent studies have highlighted L-lysine's significant antimicrobial properties against a range of pathogens.

- Membrane Disruption : L-lysine and its derivatives, such as epsilon-poly-L-lysine (ε-PL), disrupt bacterial cell membranes, leading to increased permeability and cell death due to DNA fragmentation .

- Oxidative Stress : L-lysine induces the accumulation of reactive oxygen species (ROS), contributing to bacterial cell death .

- Intracellular Targeting : Lysine-stapled cationic antimicrobial peptides (CAMPs) show enhanced stability and reduced toxicity while effectively targeting multidrug-resistant bacteria .

Case Studies

A study demonstrated that L-lysine exhibits antibacterial activity against Fusobacterium nucleatum and Porphyromonas gingivalis, two bacteria associated with periodontal disease. The minimum inhibitory concentration (MIC) was found to be 20 mg/ml for both bacteria, while the minimum bactericidal concentration (MBC) was 40 mg/ml .

Biofilm Inhibition

Biofilms are clusters of microorganisms that adhere to surfaces and are encased in a protective matrix. They pose significant challenges in clinical settings due to their resistance to antibiotics.

Research Findings

- Inhibition of Biofilm Formation : In vitro studies have shown that L-lysine significantly reduces biofilm formation by F. nucleatum. At concentrations of 40 mg/ml or higher, L-lysine effectively prevented biofilm development .

- Quantitative Analysis : A crystal violet staining assay indicated a reduction in biofilm biomass from 0.22 ± 0.0023 at 0% concentration to 0.08 ± 0.0085 at 8% after 24 hours .

| Concentration (mg/ml) | Biofilm Biomass (CV Staining) |

|---|---|

| 0 | 0.22 ± 0.0023 |

| 10 | Not significantly different |

| 20 | Not significantly different |

| 40 | 0.08 ± 0.0085 |

Metabolic Functions

L-lysine plays a role in metabolic processes as well:

Propiedades

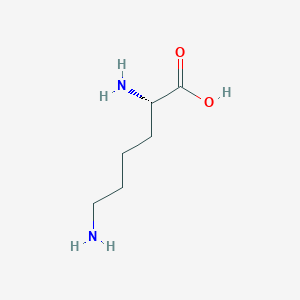

IUPAC Name |

(2S)-2,6-diaminohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDXKERNSBIXSRK-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2 | |

| Record name | lysine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lysine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25104-18-1, Array | |

| Record name | Poly(L-lysine) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25104-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lysine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6023232 | |

| Record name | L-Lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Solid; [Merck Index], Solid, White crystals or crystalline powder; odourless | |

| Record name | L-Lysine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lysine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15293 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Lysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000182 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Lysine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1427/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in ethanol, ethyl ether, acetone, benzene, Insolulble in common neutral solvents, Very freely soluble in water., Water solubility: >100 g/100 g H20 at 25 °C, In water, 5.84X10+5 mg/L at 27 °C, 1000.0 mg/mL, Soluble in water, Slightly soluble (in ethanol) | |

| Record name | Lysine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00123 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Lysine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2108 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Lysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000182 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Lysine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1427/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

5.28X10+9 mm Hg at 25 °C /extrapolated/ | |

| Record name | L-Lysine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2108 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Proteins of the herpes simplex virus are rich in L-arginine, and tissue culture studies indicate an enhancing effect on viral replication when the amino acid ratio of L-arginine to lysine is high in the tissue culture media. When the ratio of L-lysine to L-arginine is high, viral replication and the cytopathogenicity of herpes simplex virus have been found to be inhibited. L-lysine may facilitate the absorption of calcium from the small intestine., Amino acids are selected for protein synthesis by binding with transfer RNA (tRNA) in the cell cytoplasm. The information on the amino acid sequence of each individual protein is contained in the sequence of nucleotides in the messenger RNA (mRNA) molecules, which are synthesized in the nucleus from regions of DNA by the process of transcription. The mRNA molecules then interact with various tRNA molecules attached to specific amino acids in the cytoplasm to synthesize the specific protein by linking together individual amino acids; this process, known as translation, is regulated by amino acids (e.g., leucine), and hormones. Which specific proteins are expressed in any particular cell and the relative rates at which the different cellular proteins are synthesized, are determined by the relative abundances of the different mRNAs and the availability of specific tRNA-amino acid combinations, and hence by the rate of transcription and the stability of the messages. From a nutritional and metabolic point of view, it is important to recognize that protein synthesis is a continuing process that takes place in most cells of the body. In a steady state, when neither net growth nor protein loss is occurring, protein synthesis is balanced by an equal amount of protein degradation. The major consequence of inadequate protein intakes, or diets low or lacking in specific indispensable amino acids relative to other amino acids (often termed limiting amino acids), is a shift in this balance so that rates of synthesis of some body proteins decrease while protein degradation continues, thus providing an endogenous source of those amino acids most in need. /Amino acids/, The mechanism of intracellular protein degradation, by which protein is hydrolyzed to free amino acids, is more complex and is not as well characterized at the mechanistic level as that of synthesis. A wide variety of different enzymes that are capable of splitting peptide bonds are present in cells. However, the bulk of cellular proteolysis seems to be shared between two multienzyme systems: the lysosomal and proteasomal systems. The lysosome is a membrane-enclosed vesicle inside the cell that contains a variety of proteolytic enzymes and operates mostly at acid pH. Volumes of the cytoplasm are engulfed (autophagy) and are then subjected to the action of the protease enzymes at high concentration. This system is thought to be relatively unselective in most cases, although it can also degrade specific intracellular proteins. The system is highly regulated by hormones such as insulin and glucocorticoids, and by amino acids. The second system is the ATP-dependent ubiquitin-proteasome system, which is present in the cytoplasm. The first step is to join molecules of ubiquitin, a basic 76-amino acid peptide, to lysine residues in the target protein. Several enzymes are involved in this process, which selectively targets proteins for degradation by a second component, the proteasome. /Amino acids/ | |

| Record name | Lysine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00123 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Lysine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2108 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles from water, hexagonal plates from dilute alcohol, Colorless crystals | |

CAS No. |

56-87-1, 20166-34-1 | |

| Record name | L-Lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lysine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Lysine, labeled with tritium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020166341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lysine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00123 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Lysine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-lysine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3Z4F929H6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Lysine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2108 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Lysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000182 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

224 °C, decomposes, 224.5 °C | |

| Record name | Lysine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00123 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Lysine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2108 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Lysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000182 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does lysine metabolism differ across organs and what is its significance in hypertension?

A1: [] Mice studies using 13C6-labeled lysine revealed that lysine is rapidly metabolized and incorporated into central carbon metabolism pathways, rather than being slowly integrated into proteins. The kidney emerges as a key site for lysine metabolism, rapidly forming lysine conjugates. Notably, lysine metabolism is diminished in the early stages of hypertension. [] This highlights a potential link between lysine metabolism and hypertension development.

Q2: Can lysine administration mitigate hypertension and kidney injury, and if so, how?

A2: [] Remarkably, lysine administration in a rat model of salt-sensitive hypertension led to a complete prevention of both hypertension and kidney injury. [] This protective effect is attributed to several mechanisms: lysine promotes diuresis, accelerates the formation of protective lysine conjugates, and inhibits albumin uptake in the kidneys. These actions collectively shield the kidneys from injury and metabolic stress. []

Q3: What novel metabolite is formed during lysine metabolism and what is its function?

A3: [] Lysine conjugates with malonyl-CoA to generate a previously uncharacterized metabolite, Ne-malonyl-lysine. This metabolite acts as an inhibitor of fatty acid synthesis. [] The formation of Ne-malonyl-lysine, alongside acetyl-lysine, depletes malonyl-CoA and acetyl-CoA pools, respectively. This depletion, occurring at the expense of protein malonylation and acetylation, suggests a potential regulatory role of lysine in these protein modifications. []

Q4: Does a ketogenic diet influence lysine metabolism and hypertension?

A4: [] A ketogenic diet, although less effective than lysine supplementation, was found to ameliorate hypertension in the rat model. This dietary intervention also led to an increase in several lysine conjugates, including Ne-malonyl-lysine. [] These findings further underscore the intricate interplay between lysine metabolism, diet, and hypertension.

Q5: Is there evidence of a specific pathway for lysine degradation in mammals?

A5: [, ] Research suggests that the pipecolic acid-forming pathway represents a significant route for lysine degradation in rats. [] This pathway leads to the production of labeled pipecolic acid, primarily in the brain, and alpha-aminoadipic acid, indicating its role in lysine metabolism. This pathway's potential neurological significance, particularly in relation to the major lysine metabolic pathway (saccharopine pathway), warrants further investigation. [] Further studies in rats showed that hydroxylysine undergoes oxidation, leading to the generation of 5-hydroxypipecolate, α-ketoadipate, glutarate, and crotonate, highlighting the intricate metabolic fate of lysine and its derivatives. []

Q6: What is the significance of lysine methylation in cellular processes?

A6: Lysine methylation, a prevalent post-translational modification, plays a crucial role in regulating various cellular processes. [] While its role in histone modification is well-established, emerging evidence suggests its importance in regulating non-histone proteins as well. []

Q7: How does the enzyme SETD8 influence carcinogenesis through lysine methylation?

A7: [] The histone lysine methyltransferase SETD8, often overexpressed in various cancers, has been shown to regulate the function of proliferating cell nuclear antigen (PCNA) through lysine methylation. Specifically, SETD8 methylates PCNA on lysine 248, and this methylation event is crucial for PCNA stability. [] Loss of PCNA methylation disrupts DNA replication, induces DNA damage, and increases susceptibility to DNA damage, potentially contributing to carcinogenesis. []

Q8: What is the role of METTL20 in mitochondrial function?

A8: [] METTL20, a recently characterized lysine methyltransferase, localizes to the mitochondria and specifically methylates the β-subunit of the electron transfer flavoprotein (ETFβ). [] This methylation event inhibits ETFβ's ability to mediate electron transfer from acyl-CoA dehydrogenases. [] This discovery highlights METTL20's role in regulating mitochondrial metabolism, suggesting its potential involvement in metabolic disorders.

Q9: Does lysine acetylation play a role in regulating protein function?

A9: [] Lysine acetylation, a reversible modification, is crucial for regulating protein function. It acts as a signaling mechanism by generating docking sites for bromodomain proteins. [] Bromodomains in proteins like Gcn5, PCAF, TAF1, and CBP recognize acetylated lysine residues in various target proteins, including histones, thereby influencing gene expression and other cellular processes. []

Q10: Can lysine acetylation be exploited for therapeutic purposes in cancer?

A10: [] Given the intricate link between lysine acetylation and cancer, modulating this process holds therapeutic promise. [] Histone deacetylase (HDAC) inhibitors, already approved for cancer treatment, target lysine acetylation. Combining HDAC inhibitors with other emerging anti-cancer modalities, such as cold atmospheric plasma (CAP), presents an exciting avenue for developing more effective and precise cancer therapies. []

Q11: What is the impact of heat on the nutritional availability of lysine in feed for pigs?

A11: [] Heat treatment, even at moderate temperatures, can negatively impact lysine availability in pig feed. Experiments revealed that pigs fed with heat-treated field peas showed decreased growth performance and lysine retention compared to those fed with raw peas. [] This suggests that heat processing can render lysine less digestible and less efficiently utilized by pigs.

Q12: How does the Maillard reaction influence the nutritional value of pet food?

A12: [] The Maillard reaction, a complex series of reactions between sugars and amino acids during food processing, can significantly impact the nutritional value of pet food, particularly by affecting lysine availability. [] This reaction, while responsible for desirable color and flavor attributes, also leads to the formation of Maillard reaction products (MRPs), some of which can be detrimental to health. [] Research indicates that wet pet foods tend to have higher concentrations of certain MRPs, like carboxymethyllysine and fructoselysine, compared to dry foods. [] Understanding the formation and potential health effects of MRPs is crucial for formulating pet foods that balance palatability with nutritional value and safety.

Q13: How is lysine utilized in developing targeted gene carriers for therapeutic applications?

A13: [] Lysine-based polymers, specifically lactose-polyethylene glycol-grafted poly-L-lysine (Lac-PEG-PLL), are being explored as targeted gene carriers for potential therapeutic applications. [] This copolymer effectively condenses plasmid DNA into nanoparticles, protecting it from degradation and facilitating cellular uptake. Notably, Lac-PEG-PLL exhibits lower cytotoxicity compared to conventional poly-L-lysine-based carriers, highlighting its potential for safer gene delivery.

Q14: Can molecular simulations provide insights into the interaction of lysine-containing peptides with material surfaces?

A14: [] Molecular dynamics simulations have proven valuable in understanding how lysine-containing peptides, such as poly-ten-lysine, interact with material surfaces, like zinc oxide. [] These simulations revealed that the α-helix conformation of poly-ten-lysine is partially disrupted upon adsorption onto the zinc oxide surface, indicating conformational changes induced by the interaction. Understanding these interactions is crucial for designing biocompatible materials and biosensors. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.